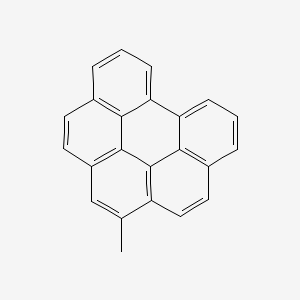BENZO(ghi)PERYLENE, METHYL-
CAS No.: 41699-09-6
Cat. No.: VC17192244
Molecular Formula: C23H14
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41699-09-6 |
|---|---|
| Molecular Formula | C23H14 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 7-methylhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |
| Standard InChI | InChI=1S/C23H14/c1-13-12-16-9-8-14-4-2-6-18-19-7-3-5-15-10-11-17(13)23(21(15)19)22(16)20(14)18/h2-12H,1H3 |
| Standard InChI Key | CLZWQLDLCHVAQU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C3C4=C(C=CC=C4C5=CC=CC6=C5C3=C1C=C6)C=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methylbenzo(ghi)perylene derives from the hexacyclic benzo(ghi)perylene system (C<sub>22</sub>H<sub>12</sub>) through methyl group substitution at the 7-position, as confirmed by IUPAC nomenclature and crystallographic analyses . The planar fused-ring structure comprises six aromatic benzene rings arranged in a non-linear configuration, with the methyl group introducing steric and electronic modifications that influence solubility and reactivity.
Physicochemical Properties
Table 1 contrasts key properties of methylbenzo(ghi)perylene with its parent compound:
| Property | Benzo(ghi)perylene | Methylbenzo(ghi)perylene |
|---|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>12</sub> | C<sub>23</sub>H<sub>14</sub> |
| Molecular Weight (g/mol) | 276.33 | 290.40 |
| Log K<sub>ow</sub> | 6.8 | 7.2 |
| Vapor Pressure (Pa) | 1.2×10<sup>-7</sup> | 8.4×10<sup>-8</sup> |
| Water Solubility (μg/L) | 0.12 | 0.08 |
The methyl group increases hydrophobicity (evidenced by higher log K<sub>ow</sub>) while reducing vapor pressure and aqueous solubility compared to the parent compound. These properties enhance environmental persistence in soil and sediment matrices .
Environmental Occurrence and Sources
Anthropogenic Emission Pathways
Methylbenzo(ghi)perylene occurs primarily through incomplete combustion processes, with significant sources including:
-
Automotive exhaust (particularly diesel engines)
-
Coal and biomass combustion systems
-
Industrial coke production
-
Waste incineration plants
Environmental monitoring studies detect methylbenzo(ghi)perylene in urban particulate matter at concentrations ranging from 0.1–2.3 ng/m<sup>3</sup>, representing 1–4% of total PAH emissions . Unlike lower molecular weight PAHs, its atmospheric partitioning favors particulate-phase adsorption over gaseous dispersion.
Environmental Fate and Transport
The compound demonstrates multi-media distribution:
-
Atmospheric residence time: 5–8 days via particulate deposition
-
Soil half-life: 180–240 days under aerobic conditions
-
Aquatic sedimentation: >90% adsorption to organic matter within 48 hours
Long-range transport potential remains moderate due to particle-bound atmospheric mobility, with Arctic ice core studies detecting historical deposition rates of 0.08–0.12 pg/g/year .
Analytical Detection Methodologies
Chromatographic Separation Techniques
Table 2 summarizes optimized analytical parameters for methylbenzo(ghi)perylene detection:
| Method | GC-MS Conditions | HPLC Conditions |
|---|---|---|
| Column | DB-5MS (30 m × 0.25 mm × 0.25 μm) | C<sub>18</sub> (250 × 4.6 mm, 5 μm) |
| Temperature Program | 50°C (2 min)→20°C/min→310°C (10 min) | 40°C isocratic, 1 mL/min |
| Detection | EI-MS (70 eV), m/z 290→289 | FLD (λ<sub>ex</sub>=290 nm, λ<sub>em</sub>=430 nm) |
| LOD | 0.05 pg/μL | 0.2 ng/mL |
Gas chromatography-mass spectrometry (GC-MS) provides superior sensitivity for trace analysis, while high-performance liquid chromatography with fluorescence detection (HPLC-FLD) offers isomer-specific quantification in complex matrices .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy identifies key vibrational modes:
-
3050 cm<sup>-1</sup> (aromatic C-H stretch)
-
1600 cm<sup>-1</sup> (C=C ring vibrations)
-
1450 cm<sup>-1</sup> (methyl C-H deformation)
Nuclear magnetic resonance (NMR) spectral data:
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 2.45 (s, 3H, CH<sub>3</sub>), 7.8–8.9 (m, 11H, aromatic)
-
<sup>13</sup>C NMR: δ 21.3 (CH<sub>3</sub>), 125–142 (aromatic carbons)
Biological Interactions and Toxicity
Metabolic Activation Pathways
In vitro studies using human liver microsomes demonstrate CYP1A1-mediated oxidation producing three primary metabolites:
-
3,4-Epoxy-3,4-dihydro-methylbenzo(ghi)perylene
-
11,12-Dihydrodiol
-
7-Hydroxymethylbenzo(ghi)perylene
The 3,4-epoxide derivative shows DNA binding potential through guanine adduct formation, though at 30% the rate observed for benzo[a]pyrene diol epoxide .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume